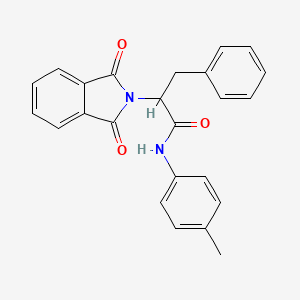
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-methylphenyl)-3-phenylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-methylphenyl)-3-phenylpropanamide is a complex organic compound with a unique structure that includes isoindoline, phenyl, and methylphenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-methylphenyl)-3-phenylpropanamide typically involves multiple steps, starting with the preparation of the isoindoline core This can be achieved through the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-pressure reactors, and continuous flow systems to ensure efficient and scalable production.
化学反応の分析
Types of Reactions
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-methylphenyl)-3-phenylpropanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated derivative.
科学的研究の応用
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-methylphenyl)-3-phenylpropanamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: The compound could be used in the development of new materials or as an intermediate in industrial chemical processes.
作用機序
The mechanism by which 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-methylphenyl)-3-phenylpropanamide exerts its effects depends on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction cascades or metabolic pathways.
類似化合物との比較
Similar Compounds
Similar compounds include other isoindoline derivatives and amides with phenyl and methylphenyl groups. Examples might include:
- 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-phenylpropanamide
- 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-methylphenyl)acetamide
Uniqueness
What sets 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-methylphenyl)-3-phenylpropanamide apart is its specific combination of functional groups and structural features, which confer unique chemical and biological properties
生物活性
The compound 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-methylphenyl)-3-phenylpropanamide is a synthetic derivative that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, cytotoxic effects, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C23H22N2O3 with a molecular weight of approximately 374.43 g/mol. Its structure features a dioxoisoindole moiety, which is often associated with various biological activities, including antitumor and anti-inflammatory effects.
Research indicates that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. The mechanisms often involve:
- Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest in the G1 phase in several cancer cell lines, which is critical for inhibiting tumor growth.
- Apoptosis Induction : It promotes apoptosis through intrinsic pathways, leading to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins.
In Vitro Studies
A study evaluating the cytotoxic effects of similar compounds demonstrated significant anti-tumor activity. For instance, derivatives showed IC50 values ranging from 1.18 µM to 27.03 µM against various cancer cell lines:
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| NCDDNB | CWR-22 | 2.5 |
| NCDDNB | PC-3 | 2.5 |
| NCDDNB | DU-145 | 6.5 |
| NCDDNB | HS-5 | 25 |
These findings suggest that the compound possesses potent cytotoxic properties, particularly against androgen-independent prostate cancer cells .
Case Studies and Research Findings
- Antitumor Activity : Various studies have reported that compounds with similar structures exhibit promising antitumor activities across different cancer types. For example, a derivative was shown to significantly inhibit cell proliferation in breast and colon cancer cell lines .
- VEGFR Inhibition : Recent research highlighted that diones related to the isoindole structure act as dual inhibitors of VEGFR-2 and c-Met tyrosine kinases, which are critical in tumor angiogenesis and metastasis .
- Cellular Mechanisms : Detailed mechanistic studies revealed that these compounds can modulate signaling pathways associated with cell survival and proliferation, enhancing their potential as therapeutic agents against resistant cancer types .
特性
分子式 |
C24H20N2O3 |
|---|---|
分子量 |
384.4 g/mol |
IUPAC名 |
2-(1,3-dioxoisoindol-2-yl)-N-(4-methylphenyl)-3-phenylpropanamide |
InChI |
InChI=1S/C24H20N2O3/c1-16-11-13-18(14-12-16)25-22(27)21(15-17-7-3-2-4-8-17)26-23(28)19-9-5-6-10-20(19)24(26)29/h2-14,21H,15H2,1H3,(H,25,27) |
InChIキー |
LAMIXOYPRGTAKZ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)NC(=O)C(CC2=CC=CC=C2)N3C(=O)C4=CC=CC=C4C3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















